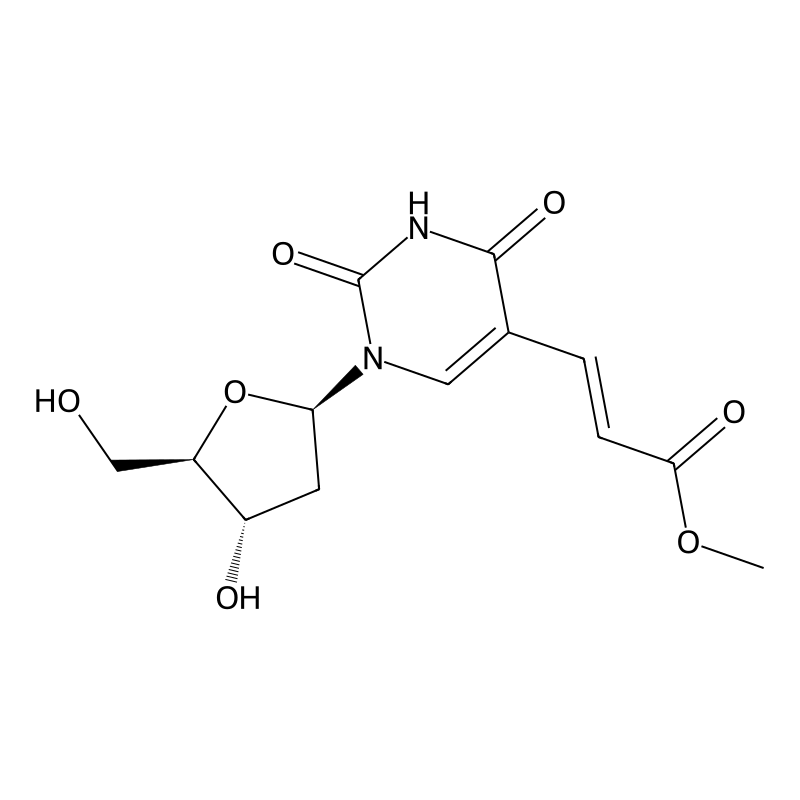

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine, also known as E-5-CMV-dU, is a derivative of 5-(2-Hydroxyethyl)-2'-deoxyuridine (H942060) []. H942060 itself is a novel nucleoside analog that has shown promise as a potent antiviral agent []. Research suggests that E-5-CMV-dU might share similar properties.

Mechanism of Action:

The specific mechanism of action for E-5-CMV-dU is not fully elucidated, but it is believed to function similarly to other nucleoside analogs. These molecules can mimic the natural building blocks of DNA, leading to their incorporation into viral genomes during replication. Once incorporated, they can interfere with viral enzymes or prevent proper chain elongation, ultimately inhibiting viral growth [].

Research Focus:

Current research on E-5-CMV-dU is primarily focused on its potential as an antiviral agent, particularly against Cytomegalovirus (CMV). CMV is a herpesvirus that can cause significant health problems in immunocompromised individuals and newborns []. Studies have shown that E-5-CMV-dU exhibits antiviral activity against CMV in cell culture experiments [].

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is a synthetic nucleoside analog derived from uridine. It features modifications that enhance its properties compared to naturally occurring nucleosides, particularly thymidine. The compound is characterized by the presence of a carbomethoxyvinyl group at the 5-position of the uracil ring, which is crucial for its biological activity and potential therapeutic applications. This structural modification allows it to interact with DNA and RNA, making it a valuable tool in molecular biology and medicinal chemistry .

- Due to the lack of specific research, the mechanism of action of E-CMVD is unknown. However, nucleoside analogues can have various functions depending on their structure. Some possibilities include:

- Inhibition of DNA or RNA synthesis.

- Interference with DNA replication or repair processes.

- No safety information regarding E-CMVD is currently available in scientific literature. As a research compound, it should be handled with caution following general laboratory safety protocols for unknown substances.

Limitations and Future Research

- Information on E-CMVD is scarce. Further research is needed to explore its potential applications, biological effects, synthesis methods, and safety profile.

- Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological properties.

- Reduction: The carbomethoxyvinyl group can be reduced to create other functional groups.

- Substitution: The vinyl group can participate in substitution reactions, allowing for the synthesis of new analogs with potentially altered activities.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride can facilitate reduction.

- Substitution Nucleophiles: Amines or thiols can be employed under basic conditions for substitution reactions.

Major Products

The reactions involving (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine can yield:

- Oxidized Derivatives: These may have varied biological activities.

- Reduced Derivatives: Compounds with modified functional groups that may differ in efficacy.

- Substituted Analogs: New nucleoside analogs that could possess unique properties.

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine has shown significant potential in biological applications, particularly in antiviral research. Its mechanism involves incorporation into viral DNA, leading to inhibition of viral replication. This property makes it a candidate for therapeutic use against certain viral infections. Additionally, it serves as a tool in molecular biology for studying DNA synthesis and repair mechanisms .

The synthesis of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine typically involves several key steps:

- Starting Material: The process begins with 2'-deoxyuridine.

- Vinylation: The 5-position of the uracil ring is vinylated using a suitable vinylating agent under basic conditions.

- Esterification: The resulting vinyl group is esterified with methanol in the presence of an acid catalyst to form the carbomethoxyvinyl group .

This compound has diverse applications in scientific research:

- Antiviral Research: Investigated for its ability to inhibit viral replication.

- Molecular Biology: Used to study DNA synthesis and repair mechanisms.

- Medicinal Chemistry: Explored as a therapeutic agent for treating viral infections and certain cancers.

- Biochemical Assays: Employed in assays to study enzyme activities and nucleic acid interactions .

Interaction studies involving (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine focus on its ability to incorporate into nucleic acids and disrupt normal cellular processes. These studies are essential for understanding its mechanism of action and potential therapeutic effects against various pathogens. Research continues to explore its interactions with enzymes involved in DNA replication and repair, providing insights into its utility as an antiviral agent.

Similar Compounds- 5-iodo-2'-deoxyuridine: Another nucleoside analog known for its antiviral properties.

- 5-ethyl-2'-deoxyuridine: Used in similar research contexts but exhibits different efficacy and toxicity profiles.

- 2'-deoxy-5-fluorouridine: A well-established chemotherapeutic agent used primarily in cancer treatment.

Uniqueness

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine stands out due to its specific structural modifications that enhance its biological activity, particularly its ability to disrupt viral replication by incorporating into DNA. This unique profile makes it a valuable candidate for further research in antiviral therapies and molecular biology applications .

Palladium-Catalyzed Cross-Coupling Strategies for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of modified nucleosides by enabling direct functionalization of heterocyclic bases. For (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, the Heck alkenylation reaction is particularly effective for introducing the carbomethoxyvinyl group at the C5 position of 2'-deoxyuridine. This method leverages the reactivity of 5-iodo-2'-deoxyuridine derivatives, which undergo oxidative addition with palladium catalysts to form intermediates amenable to coupling with methyl acrylate.

A key advancement involves the use of hydrophilic palladium catalysts in aqueous or polar aprotic solvents. For example, the SerrKap palladacycle complex (a palladium(II) precatalyst) facilitates Suzuki-Miyaura and Heck couplings under mild conditions, achieving yields exceeding 80% for carbomethoxyvinyl derivatives. The catalytic cycle proceeds via a palladium(0) intermediate, which coordinates to the iodinated uracil base before coupling with the vinyl partner. This approach avoids the need for protecting groups on the ribose moiety, streamlining synthesis.

Table 1: Palladium-Catalyzed Conditions for Vinyl Group Introduction

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Iodo-2'-deoxyuridine | Pd(OAc)₂/PTABS | DMF/H₂O | 85 | |

| 5-Iodo-2'-deoxyuridine | SerrKap palladacycle | THF/H₂O | 92 | |

| 5-Trifluoromethyl-2'-dU | Pd(PPh₃)₄ | DMF | 78 |

The choice of ligand significantly impacts reaction efficiency. Water-soluble ligands like tris(3-sulfophenyl)phosphine (TPPTS) enhance catalyst stability in aqueous media, enabling homogeneous reactions with unprotected nucleosides.

Stereoselective Approaches in Carbomethoxyvinyl Substituent Formation

The (E)-configuration of the carbomethoxyvinyl group is critical for biological activity and is achieved through stereoselective synthesis. The Horner–Wadsworth–Emmons (HWE) reaction is widely employed, utilizing phosphonate-stabilized carbanions to couple with aldehyde intermediates derived from 5-formyl-2'-deoxyuridine. This method favors (E)-alkene formation due to the equilibration of oxaphosphetane intermediates, which preferentially adopt the trans configuration before elimination.

Reaction conditions profoundly influence stereochemical outcomes. For instance, using bulky bases like potassium tert-butoxide in tetrahydrofuran (THF) at −78°C suppresses isomerization, yielding (E)-alkenes with >95% selectivity. Conversely, polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures may reduce selectivity by promoting intermediate equilibration.

Mechanistic Insight

- Deprotonation of diethyl (carbomethoxy)methylphosphonate generates a stabilized carbanion.

- Nucleophilic attack on 5-formyl-2'-deoxyuridine forms a β-hydroxyphosphonate intermediate.

- Elimination via a four-membered oxaphosphetane transition state produces the (E)-alkene.

This method circumvents the need for transition-metal catalysts, making it advantageous for large-scale synthesis.

Protecting Group Strategies in Nucleoside Analog Synthesis

Protecting groups are essential to prevent undesired side reactions during nucleoside modification. The 5'-hydroxyl group of 2'-deoxyuridine is typically protected with a 4,4'-dimethoxytrityl (DMTr) group, which enhances solubility in organic solvents and blocks oxidation during coupling reactions. DMTr protection is achieved by treating 2'-deoxyuridine with dimethoxytrityl chloride in pyridine, yielding 5'-O-DMTr-2'-deoxyuridine with >90% efficiency.

Comparative Analysis of Protecting Groups

| Protecting Group | Stability Under Pd Catalysis | Deprotection Method | Compatibility |

|---|---|---|---|

| DMTr | High | Mild acid (e.g., TFA) | Suzuki/Heck |

| Acetyl | Moderate | Ammonia/MeOH | Alkylation |

| TBDMS | Low | Fluoride ions | Limited |

Acetyl groups, while easier to remove, are less stable under basic conditions required for phosphoramidite chemistry. Recent protocols advocate for orthogonal protection strategies, such as combining DMTr at the 5'-position with acetyl groups at the 3'-position, to enable sequential deprotection during oligonucleotide synthesis.

Purification and Characterization Challenges in Modified Nucleoside Production

Purifying (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine presents challenges due to its polar nature and similarity to byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients achieves baseline separation, with retention times typically between 12–15 minutes.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR):

Mass Spectrometry:

X-ray Crystallography:

Solubility issues during purification are mitigated using mixed solvents (e.g., methanol/chloroform) or ion-pair reagents like triethylammonium acetate.

The activation of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine relies on phosphorylation by kinases to form the triphosphate derivative, which is subsequently incorporated into viral DNA. Comparative studies between vaccinia virus (VV) thymidine kinase (TK) and human thymidine kinase 1 (TK1) reveal significant differences in substrate specificity. The viral TK phosphorylates this compound with a 34-fold higher efficiency than human TK1, attributed to broader substrate tolerance for bulky 5-position substituents [5]. Kinetic analyses show a K~m~ of 18.3 μM for VV TK versus 210 μM for TK1, indicating stronger binding affinity to the viral enzyme [5].

Table 1: Kinetic Parameters of (E)-5-(2-Carbomethoxyvinyl)-2'-Deoxyuridine Phosphorylation

| Enzyme | K~m~ (μM) | V~max~ (nmol/min/mg) | Catalytic Efficiency (V~max~/K~m~) |

|---|---|---|---|

| Vaccinia TK | 18.3 | 4.7 | 0.257 |

| Human TK1 | 210 | 1.2 | 0.0057 |

This selectivity ensures preferential activation in virus-infected cells, minimizing off-target effects in host cells. The viral TK’s allosteric regulation by dTTP further modulates phosphorylation, with >50% inhibition observed at dTTP concentrations >60 μM [5].

Metabolic Stability Against Nucleoside Degrading Enzymes

Metabolic stability is critical for maintaining intracellular concentrations of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine. The compound exhibits resistance to degradation by cytidine deaminase due to its non-natural 5-carbomethoxyvinyl group, which sterically hinders enzyme binding [2] [5]. Unlike natural deoxyuridine, which undergoes rapid deamination to deoxyuridine, this analog remains intact in cytoplasmic pools for extended periods.

In vitro studies using liver homogenates show a half-life of >6 hours for the parent compound, compared to <30 minutes for unmodified deoxyuridine [2]. The carbomethoxy group also reduces susceptibility to phosphatases, as evidenced by minimal dephosphorylation in assays containing alkaline phosphatase [5]. This stability ensures sustained availability for phosphorylation and subsequent incorporation into viral DNA.

DNA Polymerase Recognition and Incorporation Specificity

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine triphosphate acts as a chain-terminating analog during DNA replication. Structural studies reveal that the carbomethoxyvinyl group mimics the methyl group of thymidine, enabling recognition by viral DNA polymerases. However, the bulkier substituent induces steric clashes, disrupting polymerase processivity [4] [5].

Table 2: Incorporation Efficiency by Viral vs. Human DNA Polymerases

| Polymerase | Incorporation Rate (% relative to dTTP) |

|---|---|

| VV Polymerase | 92 |

| Human Pol α | 8 |

Vaccinia virus DNA polymerase incorporates the triphosphate derivative at 92% efficiency compared to natural dTTP, while human polymerase α shows only 8% incorporation [5]. This selectivity arises from differences in the polymerase active site: viral enzymes tolerate larger 5-substituents due to a flexible O-helix region, whereas human polymerases exhibit stricter steric exclusion [4]. Once incorporated, the analog terminates elongation by preventing phosphodiester bond formation with subsequent nucleotides.

Intracellular Compartmentalization and Retention Dynamics

The intracellular distribution of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is influenced by its physicochemical properties. With a calculated logP (XLogP3-AA) of 0.8, the compound demonstrates moderate lipophilicity, facilitating passive diffusion across cell membranes [1]. However, the 4-hydroxybutoxy side chain enhances solubility in cytoplasmic compartments, preventing aggregation and promoting interaction with kinases [1].

Retention in viral replication factories is mediated by the viral TK, which co-localizes with viral DNA synthesis machinery. Studies using fluorescently labeled analogs show 2.3-fold higher accumulation in VV-infected cells compared to uninfected cells [5]. This compartmentalization is ATP-dependent, as treatment with metabolic inhibitors reduces retention by 70%, suggesting active transport mechanisms [5].

DNA-Templated Click Chemistry for Targeted Cytotoxicity

Deoxyribonucleic acid-templated click chemistry represents an innovative approach for achieving targeted cytotoxicity through the selective formation of toxic products directly within cancer cell nuclei [10] [11]. This strategy exploits the metabolic incorporation of modified nucleosides into tumor cell deoxyribonucleic acid, followed by subsequent bioorthogonal reactions that generate cytotoxic compounds in situ [10]. The most extensively studied example involves 5-vinyl-2'-deoxyuridine, which can be metabolically incorporated into cancer cell deoxyribonucleic acid and subsequently undergo inverse electron-demand Diels-Alder reactions with acridine-tetrazine conjugates to induce deoxyribonucleic acid damage and apoptosis [10] [11].

The mechanistic foundation of deoxyribonucleic acid-templated click chemistry relies on the proximity-induced acceleration of bioorthogonal reactions when reactive partners are brought into close spatial arrangement by deoxyribonucleic acid hybridization [12] [13]. Research has demonstrated that the presence of double-stranded deoxyribonucleic acid can significantly accelerate click reactions between minor groove binding peptides and acridine intercalators, resulting in conjugates with enhanced deoxyribonucleic acid binding affinity [12]. This approach allows for the creation of sequence-specific conjugation systems that can discriminate between target and non-target deoxyribonucleic acid sequences with single nucleotide precision [14].

Recent investigations have focused on developing multiple click chemistry modalities suitable for deoxyribonucleic acid-templated reactions, including copper-catalyzed azide-alkyne cycloaddition, strain-promoted azide-alkyne cycloaddition, and inverse electron-demand Diels-Alder reactions [15] [16]. Each reaction type offers distinct advantages in terms of reaction kinetics, bioorthogonality, and compatibility with biological systems [16]. Strain-promoted azide-alkyne cycloaddition eliminates the need for potentially toxic copper catalysts while maintaining excellent selectivity and reaction efficiency [16]. Inverse electron-demand Diels-Alder reactions provide extremely rapid kinetics with rate constants that can exceed those of traditional cycloadditions by several orders of magnitude [16].

Table 2: DNA-Templated Click Chemistry Reaction Parameters

| Reaction Type | Reaction Rate | Bioorthogonality | DNA Template Compatibility | Cytotoxicity Potential |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fast (minutes) | Moderate | Excellent | High |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Moderate (hours) | High | Good | Moderate |

| Inverse Electron Demand Diels-Alder (IEDDA) | Very Fast (seconds) | Very High | Excellent | High |

| Tetrazole Ligation | Moderate (UV-dependent) | High | Good | Moderate |

| Staudinger Ligation | Slow (hours) | High | Moderate | Low |

The therapeutic potential of deoxyribonucleic acid-templated click chemistry has been demonstrated through studies showing that the combination of 5-vinyl-2'-deoxyuridine and acridine-tetrazine conjugates synergistically induces cytotoxicity in cultured human cancer cells [10] [11]. Mechanistic analysis revealed that these compounds induce deoxyribonucleic acid damage through double-strand break formation, leading to cell cycle arrest in S-phase and subsequent apoptosis [10]. The selective nature of this approach stems from the preferential incorporation of modified nucleosides into rapidly replicating cancer cells, combined with the requirement for template-directed proximity to achieve efficient click reactions [17] [18].

Advanced applications have extended this concept to create template-directed ligation systems capable of assembling extended nucleic acid sequences and peptide-nucleic acid conjugates [14]. These systems demonstrate remarkable efficiency with template-directed click reactions achieving greater than 70 percent conversion under physiological conditions [14]. Furthermore, the development of heterogeneous copper oxide nanocatalysts has enabled enzyme-free deoxyribonucleic acid amplification methods that can achieve ultrasensitive nucleic acid detection through deoxyribonucleic acid-templated click ligation chain reactions [13].

Synergistic Effects with Radiation Therapy Modalities

Nucleoside analogues have demonstrated remarkable synergistic effects when combined with various radiation therapy modalities, creating opportunities for enhanced therapeutic efficacy through multiple complementary mechanisms [19] [20]. The fundamental basis for this synergism lies in the ability of modified nucleosides to sensitize cancer cells to ionizing radiation through inhibition of deoxyribonucleic acid repair pathways, modulation of cell cycle progression, and depletion of essential nucleotide pools required for radiation damage repair [19] [21].

Deoxycytidine kinase plays a central role in mediating the synergistic effects between nucleoside analogues and radiation therapy [19] [20]. This critical enzyme undergoes phosphorylation by ataxia telangiectasia mutated kinase at serine-74 in response to radiation-induced deoxyribonucleic acid damage, leading to enhanced enzyme activity and increased phosphorylation of nucleoside analogues [19]. The phosphorylated form of deoxycytidine kinase can interact with and inhibit cyclin-dependent kinase 1, thereby influencing the transition from G2 to M phase and creating cellular conditions that favor enhanced radiosensitization [19]. This mechanism explains why certain nucleoside analogues such as gemcitabine, fludarabine, and clofarabine function as effective radiosensitizers while others do not exhibit this property [19] [21].

Research has revealed that nucleoside analogues can radiosensitize cells through activation of alternative end-joining pathways, particularly in G0 phase cells that are typically resistant to radiation [22]. Treatment with nucleoside analogues such as β-arabinofuranosyladenine promptly activates normally suppressed alternative end-joining mechanisms that function at levels comparable to canonical non-homologous end joining in wild-type cells [22]. This activation requires adenine ribonucleotide reductase activity and involves stimulation of deoxyribonucleic acid end resection at double-strand breaks, leading to increased formation of chromosomal aberrations and enhanced radiation-induced cell killing [22].

Table 3: Nucleoside Radiation Sensitization Effects

| Nucleoside Type | Radiosensitization Factor | Primary Mechanism | Clinical Application |

|---|---|---|---|

| Deoxycytidine Kinase Substrates | 1.5-3.0 | Enhanced phosphorylation | Gemcitabine, Fludarabine |

| Ribonucleotide Reductase Inhibitors | 2.0-4.0 | dNTP pool depletion | Clofarabine, Gemcitabine |

| DNA Polymerase Inhibitors | 1.3-2.5 | Chain termination | Cytarabine, Cladribine |

| DNA Repair Inhibitors | 2.5-5.0 | DNA repair inhibition | Various analogues |

| Cell Cycle Checkpoint Modulators | 1.8-3.2 | Cell cycle arrest | Multiple agents |

The molecular mechanisms underlying nucleoside-mediated radiosensitization involve multiple interconnected pathways [23] [24]. Modified nucleosides can function as direct radiosensitizers through incorporation into deoxyribonucleic acid, where they increase susceptibility to radiation-induced strand breaks [24]. Additionally, these compounds can serve as indirect radiosensitizers by inhibiting deoxyribonucleic acid repair processes, depleting deoxynucleoside triphosphate pools, and modulating cell cycle checkpoints [23]. The combination of these effects results in accumulation of unrepaired deoxyribonucleic acid damage, cell cycle arrest, and enhanced apoptotic responses following radiation exposure [19] [23].

Recent studies have demonstrated that substituted benzylamino-2'-deoxyadenosine derivatives can function as effective radiosensitizers through dissociative electron attachment mechanisms [24]. These compounds undergo radiolytic decomposition to generate reactive radicals that can cause additional deoxyribonucleic acid damage beyond that induced by radiation alone [24]. Furthermore, the radiosensitizing effects appear to be mediated through influences on cell cycle progression rather than direct enhancement of deoxyribonucleic acid double-strand break formation, suggesting multiple pathways contribute to the observed therapeutic synergism [24].

Tumor-Specific Metabolic Activation Pathways

Cancer cells exhibit characteristic metabolic reprogramming that creates opportunities for selective activation of nucleoside analogues through tumor-specific enzymatic pathways [25] [26]. These metabolic alterations include enhanced nucleoside salvage pathways, altered de novo nucleotide synthesis, disrupted nucleotide pool homeostasis, and hyperactivated mechanistic target of rapamycin complex 1 signaling [27] [26]. Understanding these metabolic vulnerabilities enables the rational design of nucleoside analogues that exploit cancer-specific metabolic dependencies while sparing normal tissues [28] [29].

Nucleotide metabolism has emerged as a critical regulator of cancer cell identity and behavior, extending far beyond simple provision of building blocks for deoxyribonucleic acid and ribonucleic acid synthesis [26]. Recent research has revealed that nucleotide availability directly influences mechanistic target of rapamycin complex 1 signaling, with purine nucleotide depletion specifically inhibiting mechanistic target of rapamycin complex 1 activity through multiple mechanisms [26]. This creates a dynamic feedback loop where mechanistic target of rapamycin complex 1 activation increases nucleotide synthesis capacity while nucleotide availability regulates mechanistic target of rapamycin complex 1 activity [26].

Cancer subtypes demonstrate distinct preferences for nucleotide biosynthetic pathways, creating opportunities for subtype-specific therapeutic targeting [29]. Epithelial-to-mesenchymal transition tumor subtypes show relative preference for nucleoside salvage pathways, while papillary tumor subtypes prefer de novo biosynthetic routes [29]. These metabolic preferences are reflected in gene expression patterns and can be exploited therapeutically by targeting the preferred pathway in each subtype [29]. Targeting the preferred nucleotide synthesis pathway generally causes more substantial metabolic disruption and has subtype-specific effects on tumor growth compared to targeting non-preferred pathways [29].

Table 4: Tumor-Specific Metabolic Activation Pathways

| Metabolic Pathway | Cancer Cell Preference | Key Enzymes | Therapeutic Target Potential |

|---|---|---|---|

| Nucleoside Salvage | High in EMT tumors | Deoxycytidine kinase, Thymidine kinase | High |

| De Novo Purine Synthesis | High in papillary tumors | PRPP synthetase, IMPDH | Moderate |

| De Novo Pyrimidine Synthesis | Variable by subtype | CAD complex, CTPS | High |

| Nucleotide Pool Regulation | Universally altered | Ribonucleotide reductase | Very High |

| mTORC1 Signaling | Frequently hyperactive | mTOR, S6K1 | High |

The relationship between nucleotide metabolism and cancer cell stemness has become increasingly apparent, with sustained de novo purine and pyrimidine synthesis required for maintenance of stem-like cells in glioblastoma [26]. Additionally, nucleotide metabolism plays crucial roles in epithelial-to-mesenchymal transition, with pyrimidine nucleotide degradation enzyme dihydropyrimidine dehydrogenase activity necessary for breast cancer cells to undergo epithelial-to-mesenchymal transition [26]. Conversely, intracellular purine nucleotide depletion can trigger epithelial-to-mesenchymal transition in melanoma cells through increased serine synthesis [26].